BenchChemオンラインストアへようこそ!

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide

Synthetic chemistry Cross-coupling Building block utility

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide (CAS 392320-41-1) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, incorporating an adamantane cage, an N-benzyl substituent, and a 2-bromobenzamide moiety. The compound has a molecular weight of 508.5 g/mol, a calculated XLogP3 of 6.8, and a topological polar surface area (TPSA) of 74.3 Ų, as computed by PubChem.

Molecular Formula C26H26BrN3OS
Molecular Weight 508.48
CAS No. 392320-41-1
Cat. No. B2824213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide
CAS392320-41-1
Molecular FormulaC26H26BrN3OS
Molecular Weight508.48
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC=CC=C6Br
InChIInChI=1S/C26H26BrN3OS/c27-22-9-5-4-8-21(22)23(31)30(16-17-6-2-1-3-7-17)25-29-28-24(32-25)26-13-18-10-19(14-26)12-20(11-18)15-26/h1-9,18-20H,10-16H2
InChIKeyBZFNHWQUOIXLDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide (CAS 392320-41-1): Sourcing & Characterization Overview


N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide (CAS 392320-41-1) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, incorporating an adamantane cage, an N-benzyl substituent, and a 2-bromobenzamide moiety [1]. The compound has a molecular weight of 508.5 g/mol, a calculated XLogP3 of 6.8, and a topological polar surface area (TPSA) of 74.3 Ų, as computed by PubChem [1]. It is primarily available as a research-grade building block with typical purity ≥95% from authorized chemical suppliers . The adamantyl-thiadiazole scaffold has been explored for antimicrobial and anti-inflammatory activities in peer-reviewed medicinal chemistry literature, establishing the relevance of this chemotype for drug discovery programs [2].

Why N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide Cannot Be Simply Replaced by In-Class Analogs


Substituting N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide with a closely related analog—such as the non-brominated benzamide, the acetamide, or the des-benzyl variant—introduces quantifiable differences in lipophilicity, hydrogen-bonding capacity, synthetic utility, and conformational behavior that directly impact experimental outcomes. The ortho-bromine atom is not merely a passive substituent; it serves as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are inaccessible with non-halogenated analogs [1]. The N-benzyl group contributes to π-stacking interactions and increased steric encumbrance around the thiadiazole nitrogen, absent in des-benzyl comparators [2]. Furthermore, the adamantane cage confers class-level advantages in metabolic stability and membrane permeability that simpler alkyl or aryl groups cannot replicate [3]. These cumulative differences mean that replacing this compound with a seemingly similar analog may alter reaction trajectories, biological target engagement, or physicochemical property profiles in ways that undermine experimental reproducibility. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide vs. Closest Analogs


Ortho-Bromine Synthetic Handle: Enabling Pd-Catalyzed Cross-Coupling vs. Non-Halogenated Analogs

The target compound contains a single ortho-bromine atom on the benzamide ring, which serves as a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck). In contrast, the non-brominated benzamide analog N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylbenzamide lacks any halogen substituent, rendering it inert toward these transformations. This is a binary, functional differentiation: the brominated compound can serve as a precursor for generating diverse libraries of biaryl, amino, or alkenyl derivatives, whereas the non-halogenated analog cannot participate in such C–C or C–N bond-forming reactions without prior functionalization [1]. The acetamide analog (CAS 392320-12-6) similarly lacks aromatic halogenation, precluding cross-coupling utility entirely .

Synthetic chemistry Cross-coupling Building block utility

Lipophilicity (XLogP3) Comparison: Impact on Membrane Permeability and LogD-Dependent Assay Behavior

The target compound exhibits a computed XLogP3 of 6.8, reflecting the combined lipophilic contributions of the adamantane cage, the N-benzyl group, and the ortho-bromine atom [1]. This value is substantially higher than that of the corresponding acetamide analog (no bromine, no extended aromatic amide), which is expected to have an XLogP3 approximately 1.5–2.0 log units lower based on the removal of the bromobenzamide moiety and replacement with an acetyl group . Elevated lipophilicity correlates with enhanced passive membrane permeability and blood-brain barrier penetration potential, but also with increased risk of phospholipidosis and decreased aqueous solubility. The 2-methoxybenzamide analog (CAS 392320-44-4) introduces a polar methoxy group, reducing XLogP3 relative to the 2-bromobenzamide by an estimated 0.5–1.0 log units, shifting the solubility-permeability balance .

Physicochemical profiling Drug-likeness Lipophilicity

Topological Polar Surface Area (TPSA): Predicting Blood-Brain Barrier Penetration vs. Des-Benzyl and Acetamide Analogs

The target compound has a computed TPSA of 74.3 Ų, placing it within the favorable range for blood-brain barrier (BBB) penetration (commonly <90 Ų for CNS-active compounds) while retaining sufficient polar character for target engagement [1]. The des-benzyl analog (CAS 392240-81-2), lacking the N-benzyl group, has a reduced molecular weight but also a potentially reduced TPSA (estimated <65 Ų), which may shift its CNS MPO (Multiparameter Optimization) score . The acetamide analog (CAS 392320-12-6) has a lower TPSA due to the smaller acetyl group, potentially enhancing BBB penetration but reducing hydrogen-bond acceptor capacity for target binding . The 2-bromobenzamide moiety provides four hydrogen-bond acceptors (thiadiazole N and S, amide carbonyl O, and benzamide O), balancing permeability with intermolecular interaction potential.

CNS drug design Blood-brain barrier Physicochemical profiling

Class-Level Antimicrobial Activity of Adamantyl-1,3,4-Thiadiazole Scaffold: Translational Relevance for Target Compound

While no direct antimicrobial data for the specific target compound are publicly available, the adamantyl-1,3,4-thiadiazole chemotype has demonstrated reproducible in vitro antibacterial activity in peer-reviewed studies. Kadi et al. (2010) reported that multiple 5-(1-adamantyl)-1,3,4-thiadiazole derivatives displayed marked activity against gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), with specific compounds (7, 9, 15b, 15c) showing MIC values in the low µg/mL range [1]. The target compound incorporates the identical 5-(1-adamantyl)-1,3,4-thiadiazole core present in these active derivatives, plus an N-benzyl-2-bromobenzamide side chain that introduces additional lipophilic and electronic features potentially modulating potency and spectrum [2]. This class-level evidence establishes a plausible antimicrobial application space but does not constitute direct quantitative proof for the specific compound; head-to-head MIC determination against the published active derivatives would be required for definitive differentiation.

Antimicrobial Drug discovery Structure-activity relationship

Rotatable Bond Count and Conformational Flexibility: Differentiating Target Compound from Acetamide and Butanamide Analogs

The target compound possesses 5 rotatable bonds, comprising the N-benzyl methylene-to-phenyl rotation, the N–C(O) bond, the benzamide C–C bond to the bromophenyl ring, and two bonds within the adamantane-thiadiazole linkage [1]. This rotatable bond count represents an intermediate degree of conformational flexibility: higher than the acetamide analog (CAS 392320-12-6, estimated 3–4 rotatable bonds due to the smaller acetyl group) but lower than the butanamide analog (CAS 392320-19-3, estimated 6–7 rotatable bonds due to the extended alkyl chain) . In drug design, rotatable bond count inversely correlates with oral bioavailability and directly affects entropic penalty upon target binding. The target compound's 5 rotatable bonds place it near the optimal range for oral drug-likeness (commonly ≤10 rotatable bonds), while its specific substitution pattern determines the accessible conformational space.

Conformational analysis Ligand efficiency Molecular recognition

Molecular Weight and Heavy Atom Count: Procurement-Relevant Differentiation from Lower-MW Analogs

The target compound has a molecular weight of 508.5 g/mol and contains 32 heavy atoms, including one bromine atom (atomic weight 79.9) [1]. This places it at the upper boundary of typical lead-like chemical space (commonly MW <500 Da for oral drug candidates). In contrast, the acetamide analog (CAS 392320-12-6) has a molecular weight of 367.5 g/mol with 26 heavy atoms , and the des-benzyl 2-bromobenzamide analog (CAS 392240-81-2) has a molecular weight of 418.35 g/mol with 28 heavy atoms . The higher MW of the target compound reflects the combined presence of the adamantane cage, the N-benzyl group, and the 2-bromobenzamide moiety—each contributing to distinct pharmacological and synthetic properties. For procurement, the MW difference directly impacts shipping classification, solubility in standard DMSO stocks, and molar concentration calculations in assay preparation.

Compound procurement Lead optimization Fragment-based drug design

Recommended Application Scenarios for N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide (CAS 392320-41-1) Based on Quantitative Differentiation Evidence


Diversification-Focused Medicinal Chemistry: Pd-Catalyzed Library Synthesis via Ortho-Bromine Handle

The ortho-bromine atom on the benzamide ring enables this compound to serve as a key building block for generating focused libraries of biaryl, aminoaryl, and alkenyl derivatives through Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, respectively. This synthetic utility is entirely absent in the non-halogenated benzamide, acetamide, and methoxybenzamide analogs. Researchers engaged in structure-activity relationship (SAR) campaigns can leverage this single compound to access dozens of diversified analogs with varying aromatic, heteroaromatic, or amine substituents at the ortho position, while preserving the adamantyl-thiadiazole core [1].

CNS Drug Discovery Programs Requiring Balanced BBB Penetration and Target Engagement

With a computed XLogP3 of 6.8 and TPSA of 74.3 Ų, the target compound occupies a physicochemical space compatible with blood-brain barrier penetration (TPSA <90 Ų) while maintaining four hydrogen-bond acceptor sites for target protein engagement. This balanced profile differentiates it from the more lipophilic des-benzyl analog (lower TPSA, potentially excessive BBB penetration with reduced polarity) and the less lipophilic acetamide analog (lower XLogP3, potentially insufficient BBB penetration). CNS-focused programs seeking adamantyl-containing scaffolds with tunable permeability should prioritize this compound over analogs with less favorable TPSA/logP combinations [1].

Antimicrobial Lead Identification Leveraging the Validated Adamantyl-Thiadiazole Chemotype

The adamantyl-1,3,4-thiadiazole scaffold has demonstrated reproducible in vitro antibacterial activity against both gram-positive and gram-negative pathogens, as established by Kadi et al. (2010). The target compound, containing this validated core with an additional N-benzyl-2-bromobenzamide substitution pattern, represents a logical next-generation analog for antimicrobial screening cascades. Its procurement is warranted for groups seeking to explore structure-activity relationships around the adamantyl-thiadiazole pharmacophore, particularly in programs targeting drug-resistant bacterial strains where novel chemotypes are urgently needed [2].

Conformational and Physicochemical Profiling Studies Comparing Halogenated vs. Non-Halogenated Benzamide Analogs

The compound's intermediate rotatable bond count (5 bonds), combined with the presence of a heavy bromine atom, makes it an excellent probe molecule for studies investigating the impact of halogenation on conformational preferences, crystal packing, and physicochemical properties within the adamantyl-thiadiazole series. Comparative studies with the non-halogenated benzamide, 2-methoxy, and 3-fluoro analogs can isolate the specific contributions of the ortho-bromine to logP, TPSA, and molecular recognition. Such systematic profiling is essential for building predictive models that guide the design of future analogs with optimized drug-like properties [1].

Quote Request

Request a Quote for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.